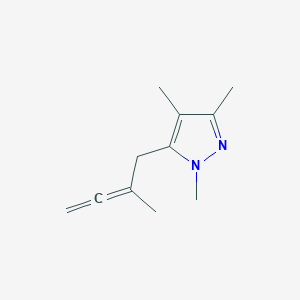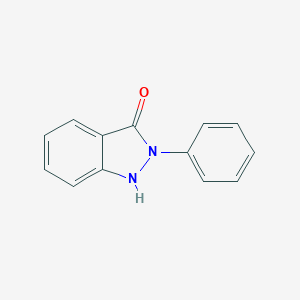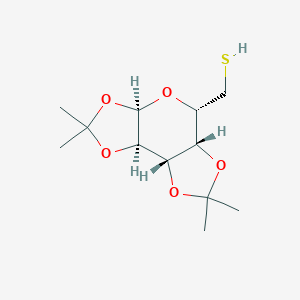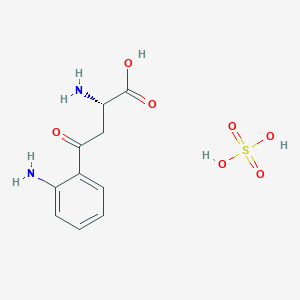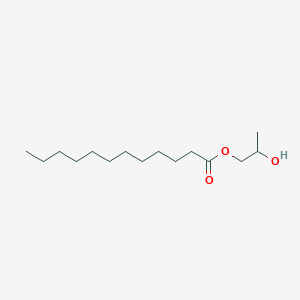
2-Hydroxypropyl laurate
Übersicht
Beschreibung
2-Hydroxypropyl laurate is a chemical compound that is not directly studied in the provided papers. However, its structural analog, 2-hydroxyethyl laurate (2-HEL), is mentioned in the context of phase transitions at the air-water interface and its interactions with anionic surfactants . Another related compound, 3-chloro-2-hydroxypropyl laurate, is a precursor in the synthesis of a novel betaine type asphalt emulsifier . Salbutamol laurate, a salt form of the bronchodilator salbutamol, has been studied for its polymorphism and inclusion in (2-hydroxypropyl)-β-cyclodextrin . These studies provide indirect insights into the behavior of compounds structurally similar to 2-hydroxypropyl laurate.
Synthesis Analysis
The synthesis of a related compound, 3-chloro-2-hydroxypropyl laurate, is described as a multi-step process starting with the reaction of lauric acid and epichlorohydrin, followed by reactions with dimethylamine and sodium chloroacetate . The optimal conditions for the esterification step were determined, achieving a high yield of 97.1% under specific temperature, time, and catalyst conditions. This information could be relevant for the synthesis of 2-hydroxypropyl laurate, as it shares a similar ester linkage and hydroxypropyl moiety .
Molecular Structure Analysis
While the molecular structure of 2-hydroxypropyl laurate is not directly analyzed in the provided papers, the studies on 2-hydroxyethyl laurate and salbutamol laurate offer insights into the behavior of similar ester compounds. For instance, salbutamol laurate exhibits polymorphism, which is the ability of a compound to exist in more than one crystalline form . This suggests that 2-hydroxypropyl laurate may also exhibit polymorphism due to structural similarities.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-hydroxypropyl laurate. However, the synthesis of related compounds and their behavior at the air-water interface suggest that 2-hydroxypropyl laurate could participate in similar intermolecular interactions and phase transitions . The inclusion of salbutamol laurate in (2-hydroxypropyl)-β-cyclodextrin indicates the potential for 2-hydroxypropyl laurate to form inclusion complexes with cyclodextrins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxypropyl laurate are not directly reported. However, the study of 2-hydroxyethyl laurate at the air-water interface reveals that amphiphilic compounds with hydroxy groups and ester linkages can form highly ordered condensed phase domains and undergo phase transitions . The synthesis paper provides data on the critical micelle concentration (CMC) and surface tension of the synthesized emulsifier, which are important physical properties that could be similar for 2-hydroxypropyl laurate due to structural resemblance .
Wissenschaftliche Forschungsanwendungen
Asphalt Emulsifier
- Scientific Field : Chemical Engineering
- Application Summary : 2-Hydroxypropyl laurate is used in the synthesis of a novel betaine type asphalt emulsifier . This emulsifier is considered a rapid-set asphalt emulsifier .
- Methods of Application : The emulsifier is synthesized in three steps by the reaction of lauric acid, epichlorohydrin, dimethylamine, and sodium chloro-acetate . The first synthesis step of 3-chloro-2-hydroxypropyl laurate was monitored by online FTIR technique .
- Results : The optimum reaction conditions were obtained for the synthesis of the first step of 3-chloro-2-hydroxypropyl laurate. The esterification yield reaches 97.1% at the optimum conditions of reaction temperature 80 °C, reaction time 6 h, feedstock mole ratio of epichlorohydrin to lauric acid 1.5, mass ratio of catalyst to lauric acid 2% .
Sucrose Monolaurate Production
- Scientific Field : Biochemical Engineering
- Application Summary : 2-Hydroxypropyl laurate is used in the production of sucrose monolaurate, a sugar-based fatty acid ester . Sucrose ester is a non-ionic, non-toxic, and biodegradable surfactant .
- Methods of Application : In the first stage of the process, lauric acid is continuously converted into methyl laurate via esterification, followed by the transesterification of methyl laurate into sucrose ester in the second stage .
- Results : The optimal condition to achieve 98 wt% yield (99% purity) was as follows: temperature of 110 °C, residence time of 5 min, and feed concentration of 94 g/L . High catalytic stability was observed over the time-on-stream of 30 h .
Starch Modification
- Scientific Field : Polymer Science
- Application Summary : 2-Hydroxypropyl laurate is used in the modification of starch, a renewable polysaccharide . This modification enhances the properties of starch, making it more suitable for industrial applications .
- Methods of Application : The modification of starch involves esterification, which can proceed via substitution, degradation, or cross-linking . The degree of substitution (DS) for modified starch is targeted within high (1.5–3), medium (0.2–1.5), and low (0.01–0.2) ranges .
- Results : The impact of the reaction medium and catalyst type on the degree of substitution is examined . The degree of rupturing with subsequent esterification of starch is dependent on the agent used .
Cellulose Modification
- Scientific Field : Polymer Science
- Application Summary : 2-Hydroxypropyl laurate is used in the modification of cellulose, the most abundant renewable substance in nature . This modification enhances the physical qualities of cellulose .
- Methods of Application : Cellulose is modified with allyl glycidyl ether (AGE) in the same solvent to produce 3-allyloxy-2-hydroxypropyl cellulose (AHP-celluloses), with DS ranging from 0.32–0.67 .
- Results : The recent advancements in polymer production allow for more precise control, and make it possible to make functional celluloses with better physical qualities .
Safety And Hazards
The safety data sheet for 2-Hydroxypropyl laurate suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration and consult a physician . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person .
Eigenschaften
IUPAC Name |
2-hydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIZVZJETFVJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881006 | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropyl laurate | |
CAS RN |
142-55-2, 27194-74-7 | |
| Record name | 2-Hydroxypropyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



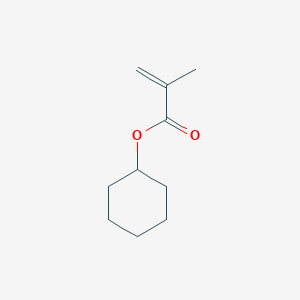
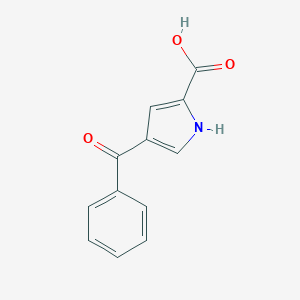
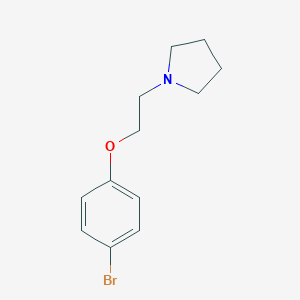
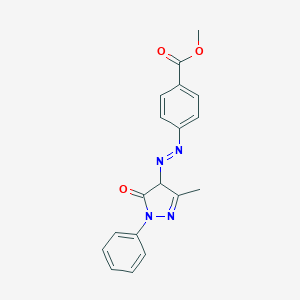
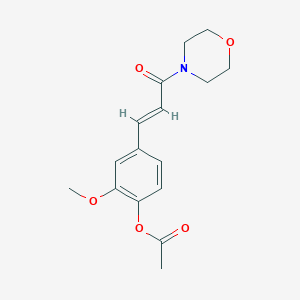
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
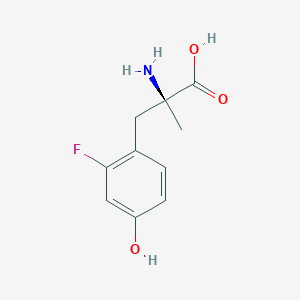
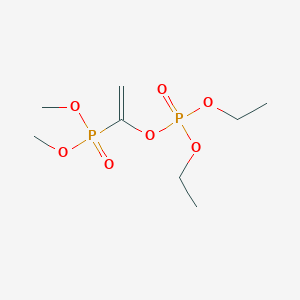
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
